Methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride
Overview
Description
Methyl 2-({[(4-methyl-1-piperazinyl)amino]carbonyl}amino)benzoate hydrochloride is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride typically involves the reaction of methyl 2-aminobenzoate with 4-methyl-1-piperazinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also help in optimizing the reaction parameters and reducing the production time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(4-methyl-1-piperazinyl)amino]carbonyl}amino)benzoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products are substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-({[(4-methyl-1-piperazinyl)amino]carbonyl}amino)benzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors in the body, modulating their activity. This compound can also inhibit certain enzymes, affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(4-(4-chlorobenzyl)-1-piperazinyl)propoxy)benzoate hydrochloride
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]phenyl]benzamide
Uniqueness
Methyl 2-({[(4-methyl-1-piperazinyl)amino]carbonyl}amino)benzoate hydrochloride is unique due to its specific structural features, such as the combination of a benzoate group with a piperazine ring. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3.ClH/c1-17-7-9-18(10-8-17)16-14(20)15-12-6-4-3-5-11(12)13(19)21-2;/h3-6H,7-10H2,1-2H3,(H2,15,16,20);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCNRYGBXUQHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2=CC=CC=C2C(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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